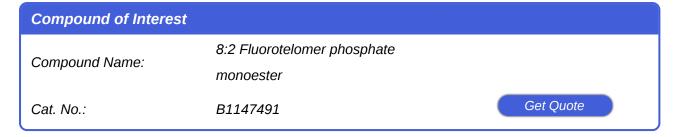


Environmental Sources of 8:2 Fluorotelomer Phosphate Monoester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental sources, fate, and analysis of **8:2 fluorotelomer phosphate monoester** (8:2 monoPAP). This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family and is recognized as a significant precursor to the persistent and bioaccumulative perfluorocatanoic acid (PFOA).

Introduction

8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a polyfluoroalkyl substance used in various industrial and consumer applications. Its structure, consisting of an eight-carbon fluorinated tail and a hydrophilic phosphate group, imparts desirable surface-active properties. However, its environmental presence is of growing concern due to its transformation into highly stable perfluoroalkyl carboxylic acids (PFCAs). This guide summarizes the current understanding of its environmental sources, presents quantitative data on its occurrence, details analytical methodologies, and illustrates its environmental pathways.

Primary and Secondary Environmental Sources

The presence of 8:2 monoPAP in the environment is a result of both direct and indirect releases.

Direct Sources:



- Industrial and Consumer Products: 8:2 monoPAP is utilized in the manufacturing of fluorotelomer-based surfactants and polymers. These are applied to a variety of products to provide oil and water repellency, including:
 - Food packaging materials[1]
 - Textiles and carpets[1]
 - Cosmetics[1] The use and disposal of these products lead to the direct release of 8:2 monoPAP into the environment.
- Aqueous Film-Forming Foams (AFFF): While not a primary component, 8:2 monoPAP can be present in some AFFF formulations used for firefighting, leading to localized contamination of soil and groundwater at training sites and incident locations.[1]

Indirect Sources:

- Degradation of 8:2 diPAP: A significant environmental source of 8:2 monoPAP is the biotransformation of its corresponding diester, 8:2 fluorotelomer phosphate diester (8:2 diPAP).[1] 8:2 diPAP is also used in industrial and consumer products and can degrade into 8:2 monoPAP in various environmental compartments, including soil, sediment, and within organisms.[1]
- Wastewater Treatment Plants (WWTPs): WWTPs are considered significant point sources of PFAS into the environment. 8:2 monoPAP has been detected in sewage sludge (biosolids), and the land application of these biosolids can lead to the contamination of terrestrial and aquatic ecosystems.[1][2]

Quantitative Data on Environmental Occurrence

The following table summarizes the reported concentrations of **8:2 fluorotelomer phosphate monoester** in various environmental matrices.



Environmental Matrix	Location	Concentration Range	Mean/Median Concentration	Reference
Drinking Water	Three cities in China	-	3.6 ng/L	[3]
Groundwater	North China Plain	<0.001 - 2.7 ng/g	-	[4]
Food Contact Materials	Fast-food restaurants in France	Detected	Lower than 8:2 diPAP	[1]

Environmental Fate and Transformation

8:2 monoPAP is not environmentally stable and undergoes degradation through both abiotic and biotic processes, leading to the formation of other PFAS.

- Hydrolysis: The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis, which
 involves the cleavage of the phosphate ester bond to release 8:2 fluorotelomer alcohol (8:2
 FTOH) and inorganic phosphate.[1] This process is influenced by environmental conditions
 such as pH.[1]
- Biodegradation: In soil and activated sludge, microorganisms can biotransform 8:2
 monoPAP.[1] The initial step is the cleavage of the ester linkage to form 8:2 FTOH.[1] This
 intermediate is then further degraded through a series of oxidation steps to form various
 PFCAs, most notably PFOA.[1] Studies have shown that the half-life of 8:2 FTOH in soil can
 be on the order of days.[1]

Experimental Protocols

The standard analytical method for the quantification of 8:2 monoPAP in environmental samples is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

- 1. Sample Preparation and Extraction
- Water Samples:



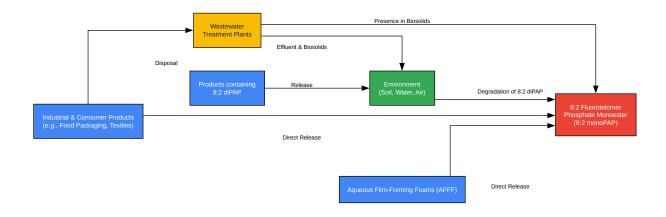
- Acidify the water sample (e.g., 500 mL) to pH 3-4.
- Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.
- Condition the SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with a solution of 25mM ammonium acetate in 50:50 methanol:water.
- Elute the analytes with 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of 80:20 methanol:water).
- Soil and Sediment Samples:
 - Homogenize and lyophilize the sample.
 - Weigh approximately 2 g of the dried sample into a polypropylene tube.
 - Add internal standards.
 - Extract the sample with an appropriate solvent mixture (e.g., 10 mL of 90:10 acetonitrile:water) using ultrasonication or shaking.
 - Centrifuge the sample and collect the supernatant.
 - Repeat the extraction process.
 - Combine the extracts and concentrate them.
 - Perform a clean-up step using a dispersive sorbent like graphitized carbon black or a suitable SPE cartridge to remove matrix interferences.
 - Evaporate the cleaned extract and reconstitute in a suitable solvent.
- 2. Instrumental Analysis: LC-MS/MS



- Liquid Chromatography (LC):
 - \circ Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C8, 1.7 μ m, 2.1 mm \times 100 mm).
 - Mobile Phase: A gradient elution is commonly employed with a mixture of methanol and water, often with an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.
 - Flow Rate: Typically in the range of 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion for 8:2 monoPAP is typically [M-H]⁻ at m/z 599, which is fragmented to produce specific product ions for quantification and confirmation.[1]

Visualizations

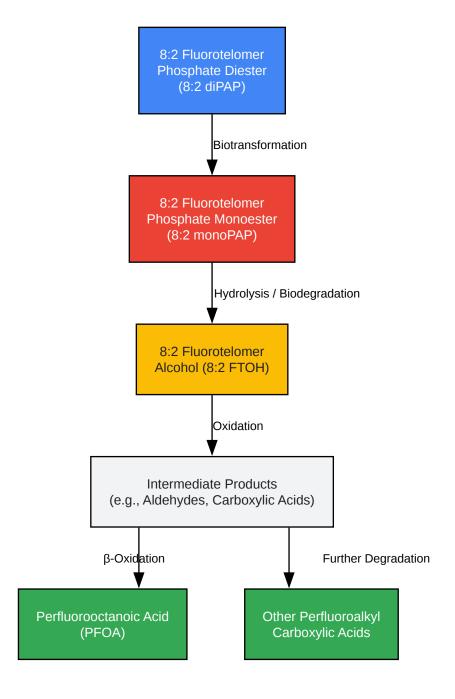




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Caption: Environmental sources of **8:2 fluorotelomer phosphate monoester**.

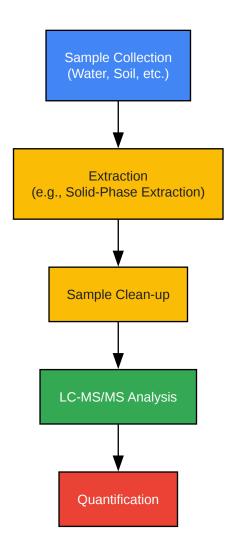




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Caption: Degradation pathway of 8:2 fluorotelomer phosphate esters.





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Caption: General experimental workflow for 8:2 monoPAP analysis.

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